3-amino-N,N-diethyl-6-(2-thienyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide
Overview
Description
Thieno[2,3-b]pyridine derivatives have been studied for their potential as anti-inflammatory and anticancer agents . For example, 3-Amino-N-(3-chlorophenyl)-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide is a putative phosphoinositide specific-phospholipase C-γ (PLC-γ) enzyme inhibitor . This enzyme is a plausible anticancer target linked to cell motility, important for the invasion and dissemination of tumor cells .
Synthesis Analysis
In a study, a series of 6-aryl-3-amino-thieno[2,3-b]pyridine derivatives were synthesized and evaluated for anti-inflammatory activities . The structure-activity relationships (SARs) revealed that the most potent analogues were identified as potent inhibitors of nitric oxide (NO) production .Molecular Structure Analysis
The molecular structure of these compounds typically includes a thieno[2,3-b]pyridine core with various substitutions .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds typically involve the formation of the thieno[2,3-b]pyridine core, followed by various substitutions .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds can vary depending on the specific substitutions present .Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
3-amino-N,N-diethyl-6-thiophen-2-yl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3N3OS2/c1-3-23(4-2)16(24)14-13(21)12-9(17(18,19)20)8-10(22-15(12)26-14)11-6-5-7-25-11/h5-8H,3-4,21H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZKFPJQPYTYYIB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=C(C2=C(S1)N=C(C=C2C(F)(F)F)C3=CC=CS3)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3N3OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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